Cas no 28559-55-9 (Benzo[h]quinoline-3-carbonitrile,1,2,5,6-tetrahydro-4-(methylthio)-2-oxo-)

Benzo[h]quinoline-3-carbonitrile,1,2,5,6-tetrahydro-4-(methylthio)-2-oxo- structure
28559-55-9 structure
Product Name:Benzo[h]quinoline-3-carbonitrile,1,2,5,6-tetrahydro-4-(methylthio)-2-oxo-
Numero CAS:28559-55-9
MF:C15H12N2OS
MW:268.333581924438
CID:278756
PubChem ID:342101
Update Time:2025-04-19

Benzo[h]quinoline-3-carbonitrile,1,2,5,6-tetrahydro-4-(methylthio)-2-oxo- Proprietà chimiche e fisiche

Nomi e identificatori

    • Benzo[h]quinoline-3-carbonitrile,1,2,5,6-tetrahydro-4-(methylthio)-2-oxo-
    • 4-methylsulfanyl-2-oxo-5,6-dihydro-1H-benzo[h]quinoline-3-carbonitrile
    • 2-Hydroxy-4-(methylthio)-5,6-dihydrobenzo(h)quinoline-3-carbonitrile
    • 2-Hydroxy-4-(methylthio)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile
    • 3-cyano-1,2,9,10-tetrahydro-4-methylthio-2-oxobenzo< h> quinoline
    • 4-methylsulfanyl-2-oxo-1,2,5,6-tetrahydro-benzo[h]quinoline-3-carbonitrile
    • AC1L7VF6
    • AG-E-91816
    • AR-270
    • CTK4G1705
    • NSC377369
    • CHEMBL2132951
    • 2-hydroxy-4-methylsulfanyl-5,6-dihydrobenzo[h]quinoline-3-carbonitrile
    • AR9I77V8T2
    • DTXSID80182772
    • 28559-55-9
    • 1,2,5,6-TETRAHYDRO-4-(METHYLTHIO)-2-OXOBENZO(H)QUINOLINE-3-CARBONITRILE
    • BENZO(H)QUINOLINE-3-CARBONITRILE, 5,6-DIHYDRO-2-HYDROXY-4-(METHYLTHIO)-
    • BENZO(H)QUINOLINE-3-CARBONITRILE, 1,2,5,6-TETRAHYDRO-4-(METHYLTHIO)-2-OXO-
    • NSC 377369
    • NSC-377369
    • UNII-AR9I77V8T2
    • 4-(methylsulfanyl)-2-oxo-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile
    • SMR001875259
    • MLS003171359
    • AR-270/43409609
    • Inchi: 1S/C15H12N2OS/c1-19-14-11-7-6-9-4-2-3-5-10(9)13(11)17-15(18)12(14)8-16/h2-5H,6-7H2,1H3,(H,17,18)
    • Chiave InChI: GUUCCZXZHBJWHQ-UHFFFAOYSA-N
    • Sorrisi: S(C)C1=C(C#N)C(NC2C3C=CC=CC=3CCC=21)=O

Proprietà calcolate

  • Massa esatta: 268.06716
  • Massa monoisotopica: 268.067
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 19
  • Conta legami ruotabili: 1
  • Complessità: 538
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.8
  • Superficie polare topologica: 78.2Ų

Proprietà sperimentali

  • Densità: 1.35
  • Punto di ebollizione: 497.8°Cat760mmHg
  • Punto di infiammabilità: 254.8°C
  • Indice di rifrazione: 1.68
  • PSA: 52.89
  • LogP: 2.73408
Fornitori consigliati
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
ASIACHEM I&E (JIANGSU) CO., LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
ASIACHEM I&E (JIANGSU) CO., LTD
Essenoi Fine Chemical Co., Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.